molecular formula C20H22N2O3 B5987857 N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide

Cat. No.: B5987857
M. Wt: 338.4 g/mol
InChI Key: UMUVQTGZJSVZDR-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide is a synthetic carboxamide derivative featuring a pyrrolidine core substituted with a phenyl group at position 2, a methyl group at position 1, and a ketone at position 3. The 3-carboxamide moiety is further modified with a 2-methoxybenzyl group.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-22-18(23)12-16(19(22)14-8-4-3-5-9-14)20(24)21-13-15-10-6-7-11-17(15)25-2/h3-11,16,19H,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUVQTGZJSVZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)NCC2=CC=CC=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenyl group, and the attachment of the methoxybenzyl moiety. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Methoxybenzyl Moiety: This can be done using nucleophilic substitution reactions with suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl moiety or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a receptor agonist or antagonist.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and signal transduction.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Target Compound : Pyrrolidine ring (5-membered, saturated nitrogen-containing ring) .
  • 923113-33-1 : Pyrrolo[3,2-d]pyrimidine (7-membered fused ring system with two nitrogens) .
  • 923216-66-4 : Benzofuran core (oxygen-containing fused aromatic system) .

Implications :

  • The pyrrolo[3,2-d]pyrimidine in 923113-33-1 introduces aromaticity and planarity, which may improve π-π stacking interactions with biological targets.
  • The benzofuran in 923216-66-4 offers metabolic stability due to its aromaticity but reduces nitrogen-based hydrogen-bonding capacity .

Substituent Analysis

Compound ID Key Substituents
Target Compound 2-Methoxybenzyl, 2-phenyl, 1-methyl
923113-33-1 2-Chlorophenylmethyl, 3-phenyl, 5-methyl
923216-66-4 4-Chlorobenzoyl, 3-methylbenzofuran, furan-2-carboxamide

Functional Impact :

  • The 2-methoxybenzyl group in the target compound provides moderate electron-donating effects and lipophilicity, balancing solubility and membrane permeability.
  • Chlorophenyl groups (e.g., in 923113-33-1) enhance electrophilicity and may increase binding affinity to hydrophobic pockets but could raise toxicity concerns.

Pharmacophore Overlap and Divergence

  • Common Features : All compounds retain the carboxamide group, critical for hydrogen bonding with biological targets.
  • Divergence :
    • The target compound lacks aromatic nitrogen atoms in its core, unlike 923113-33-1, which may reduce interactions with metal ions in enzyme active sites.
    • The absence of halogens (e.g., chlorine) in the target compound contrasts with 923113-33-1 and 923216-66-4, suggesting differences in electronic properties and metabolic pathways .

Limitations of Available Data

Consequently, this comparison relies solely on structural inferences rather than empirical findings.

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